

An In-depth Technical Guide to 3-Hydroxypropionitrile: Molecular Structure and Reactivity

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Compound of Interest

Compound Name: 3-Hydroxypropionitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionitrile (3-HPN), also known as ethylene cyanohydrin, is a bifunctional organic molecule of significant interest in chemical synthesis. Possessing both a hydroxyl (-OH) and a nitrile (-CN) group, it serves as a versatile precursor for a variety of commercially important chemicals, including polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of **3-Hydroxypropionitrile**. Detailed experimental protocols for its key transformations and relevant safety and toxicity data are also presented to support its application in research and development.

Molecular Structure and Identification

3-Hydroxypropionitrile is a simple, three-carbon aliphatic nitrile with a primary alcohol functional group. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on the same molecule is key to its diverse reactivity.

Key Identifiers:

- IUPAC Name: 3-hydroxypropanenitrile[1]

- Synonyms: Ethylene cyanohydrin, Hydracrylonitrile, 2-Cyanoethanol[2][3]
- CAS Number: 109-78-4[2][3][4]
- Molecular Formula: C₃H₅NO[1]
- Molecular Weight: 71.08 g/mol [1]
- SMILES: OCC#N
- InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **3-Hydroxypropionitrile** is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-Hydroxypropionitrile

Property	Value	Reference(s)
Physical State	Liquid	[2][5]
Appearance	Clear, colorless to very slight yellow liquid	[2][5]
Melting Point	-46 °C	[2][5]
Boiling Point	228 °C (with slight decomposition)	[2][5]
Density	1.040 g/cm ³ at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.4272	[6]
Vapor Pressure	0.08 mm Hg at 20 °C	[2]
Vapor Density	2.45 (air=1)	[2][5]
Solubility	Miscible with water, ethanol, and acetone. Insoluble in benzene and carbon tetrachloride.	[2]
pKa	~13.8	

Table 2: Spectroscopic Data for 3-Hydroxypropionitrile

Spectrum	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~2.6 (t, 2H, -CH ₂ -CN), ~3.8 (t, 2H, -CH ₂ -OH), broad s (1H, -OH)
¹³ C NMR (CDCl ₃)	δ ~118 (-CN), ~58 (-CH ₂ -OH), ~20 (-CH ₂ -CN)
IR (neat, cm ⁻¹)	~3400 (broad, O-H stretch), ~2940 (C-H stretch), ~2250 (C≡N stretch), ~1060 (C-O stretch)
Mass Spectrum (EI)	m/z 71 (M+), 42, 41, 31

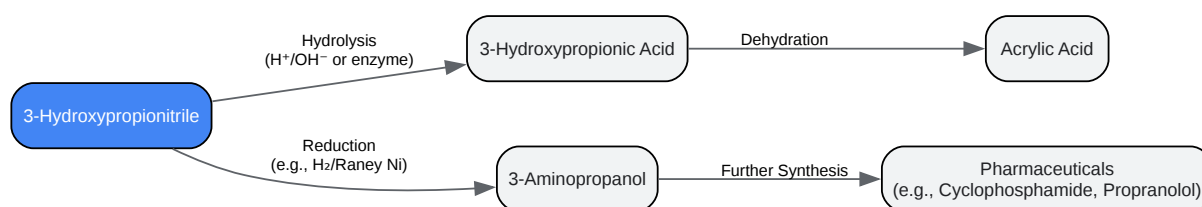
Reactivity and Key Transformations

The dual functionality of **3-Hydroxypropionitrile** allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The hydroxyl group can undergo typical alcohol reactions such as oxidation and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Key Reactions of 3-Hydroxypropionitrile

- **Hydrolysis to 3-Hydroxypropionic Acid:** The nitrile group can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield 3-hydroxypropionic acid, a valuable platform chemical for biodegradable polymers.[7][8]
- **Dehydration to Acrylonitrile:** Although 3-HPN is synthesized from acrylonitrile, the reverse reaction, dehydration, can be of interest in specific contexts, though less common.
- **Reduction to 3-Aminopropanol:** The nitrile group can be readily reduced to a primary amine, yielding 3-aminopropanol, a precursor for pharmaceuticals like cyclophosphamide and propranolol.
- **Precursor to Acrylic Acid:** **3-Hydroxypropionitrile** can be converted to acrylic acid, a key monomer for superabsorbent polymers and other materials. This typically proceeds via the intermediate 3-hydroxypropionic acid followed by dehydration.[9]

Reaction Pathways



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Caption: Key synthetic transformations of **3-Hydroxypropionitrile**.

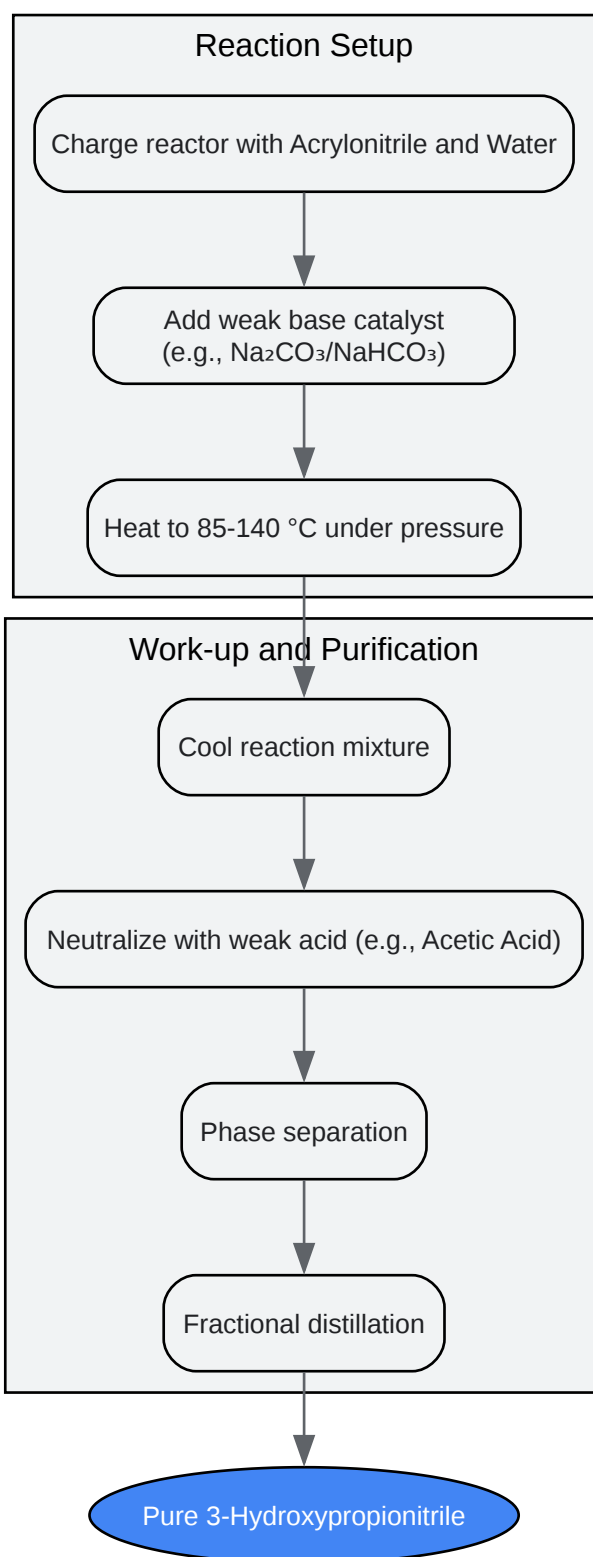
Experimental Protocols

This section provides detailed methodologies for key experiments involving **3-Hydroxypropionitrile**.

Synthesis of 3-Hydroxypropionitrile from Acrylonitrile

This procedure is based on the base-catalyzed hydration of acrylonitrile.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of 3-HPN.

Methodology:

- **Reaction:** In a pressure reactor, acrylonitrile and water are mixed in a molar ratio of approximately 1:10.[10][11] A weak base catalyst, such as a mixture of sodium carbonate and sodium bicarbonate, is added.[12] The mixture is heated to a temperature between 85-140°C under a pressure of 0.1-0.5 MPa for 80-120 minutes.[11]
- **Neutralization and Work-up:** After cooling, the reaction mixture is neutralized with a weak acid like acetic acid.[13] This results in a two-phase mixture. The aqueous phase is separated.
- **Purification:** The organic phase, which contains **3-hydroxypropionitrile**, unreacted acrylonitrile, and the byproduct bis(2-cyanoethyl) ether, is subjected to fractional distillation under reduced pressure to isolate the pure **3-hydroxypropionitrile**.[10][13] The fraction boiling at 108-110°C/15 mm Hg is collected.

Hydrolysis of 3-Hydroxypropionitrile to 3-Hydroxypropionic Acid (Biocatalytic)

This protocol utilizes whole-cell biocatalysts for a greener hydrolysis process.

Methodology:

- **Biocatalyst Preparation:** A microorganism strain with nitrile hydratase and amidase activity (e.g., *Rhodococcus* sp. or a recombinant *E. coli*) is cultivated and the cells are harvested.[7] The cells can be used freely or immobilized on a support.
- **Hydrolysis Reaction:** **3-Hydroxypropionitrile** is added to a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.0-8.0) containing the biocatalyst. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.[7]
- **Monitoring and Product Isolation:** The reaction progress is monitored by techniques like HPLC. Once the conversion is complete, the biocatalyst is removed by centrifugation or filtration. The resulting aqueous solution of 3-hydroxypropionic acid can be used directly or subjected to further purification steps like extraction or chromatography.

Reduction of 3-Hydroxypropionitrile to 3-Aminopropanol

This protocol describes the catalytic hydrogenation of the nitrile group.

Methodology:

- **Reaction Setup:** In a high-pressure autoclave, **3-Hydroxypropionitrile** is dissolved in a solvent such as methanol or ethanol.^[10] A hydrogenation catalyst, typically Raney Nickel, is added to the solution.^[10] An excess of ammonia is often added to suppress the formation of secondary amines.^{[10][14]}
- **Hydrogenation:** The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 25-100 bar).^[13] The reaction mixture is heated to around 100°C with vigorous stirring.^[13]
- **Work-up and Purification:** After the reaction is complete (as determined by the cessation of hydrogen uptake), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation. The resulting crude 3-aminopropanol is then purified by vacuum distillation.

Applications in Drug Development

3-Hydroxypropionitrile is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to introduce a three-carbon chain with a terminal hydroxyl or amino group is synthetically useful.

- **Propranolol:** The reduction of 3-HPN to 3-aminopropanol provides a key building block for the synthesis of this beta-blocker used to treat high blood pressure.
- **Cyclophosphamide:** 3-aminopropanol, derived from 3-HPN, is a precursor to this widely used chemotherapy drug.

The bifunctional nature of 3-HPN allows for its incorporation into more complex molecular scaffolds, making it a target for medicinal chemists developing new therapeutic agents.

Safety and Toxicology

3-Hydroxypropionitrile is a chemical that must be handled with appropriate safety precautions.

Table 3: Toxicological Data for 3-Hydroxypropionitrile

Route of Exposure	Species	LD50 Value	Reference(s)
Oral	Rat	3200 mg/kg	[2][3][4][5]
Oral	Mouse	1800 mg/kg	[2][5]
Dermal	Rabbit	5250 mg/kg (5 mL/kg)	[2][4][5]

Hazards Identification:

- Causes skin and eye irritation.[2]
- May cause respiratory tract irritation upon inhalation.[2]
- Ingestion may cause gastrointestinal irritation.[2]
- Repeated exposure may cause kidney damage.[2][5]
- When heated or in contact with strong acids, it can release highly toxic hydrogen cyanide fumes.[15]

Handling and Storage:

- Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[2][6]
- Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[2][15]
- Facilities should be equipped with an eyewash station and a safety shower.[2]

Conclusion

3-Hydroxypropionitrile is a versatile and economically important chemical intermediate. Its unique molecular structure, containing both hydroxyl and nitrile functional groups, provides a

gateway to a wide array of valuable chemical products, including key precursors for the pharmaceutical and polymer industries. A thorough understanding of its reactivity, coupled with safe handling practices and optimized experimental protocols, will continue to drive its application in both academic research and industrial manufacturing.

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